N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide: is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.
Cyclopentyl Group Addition: The cyclopentyl group is added via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound.
Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures for each reaction step to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: N-cyclopentyl-2-(4-(4-fluorophenyl)methyl)piperazin-1-yl]acetamide, N-cyclopentyl-2-(4-(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)20-9-11-21(12-10-20)17(23)16(22)19-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLNXDPYGSPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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